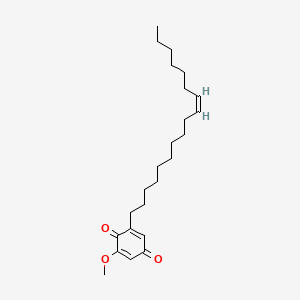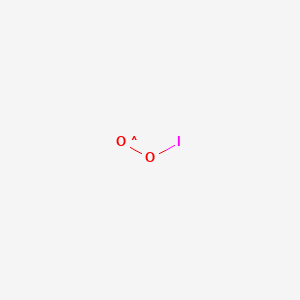
Heparin disaccharide III-S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heparin Disaccharide Iii-S is a small molecule belonging to the class of organic compounds known as disaccharides. These compounds contain two carbohydrate moieties linked to each other through a glycosidic bond. This compound is a derivative of heparin, a naturally occurring anticoagulant found in the body. It is used in various experimental and research settings due to its unique properties and interactions with biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heparin Disaccharide Iii-S can be synthesized by digesting porcine mucosal heparin with bacterial heparinase enzymes. This process involves the enzymatic cleavage of heparin to produce disaccharide units. The resulting disaccharides are then purified using chromatographic techniques to achieve high purity levels .
Industrial Production Methods: The industrial production of heparin and its derivatives, including this compound, typically involves the extraction of heparin from animal tissues, such as porcine intestinal mucosa. The crude heparin is then subjected to extensive purification processes, including filtration, precipitation, and chromatography, to isolate the desired disaccharide .
Chemical Reactions Analysis
Types of Reactions: Heparin Disaccharide Iii-S undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups into the disaccharide.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the disaccharide.
Substitution: Substitution reactions can be carried out using reagents like acetic anhydride to introduce acetyl groups into the disaccharide structure.
Major Products Formed: The major products formed from these reactions include various modified disaccharides with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Heparin Disaccharide Iii-S has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the structure and function of glycosaminoglycans and their interactions with other molecules.
Biology: Researchers use this compound to investigate the role of heparin and its derivatives in biological processes, such as cell signaling and coagulation.
Medicine: The compound is studied for its potential therapeutic applications, including anticoagulant therapy and the treatment of various diseases related to blood clotting.
Mechanism of Action
Heparin Disaccharide Iii-S is unique compared to other similar compounds due to its specific structure and interactions. Similar compounds include other heparin-derived disaccharides and heparan sulfate derivatives. These compounds share some structural similarities but differ in their sulfation patterns and biological activities. For example, heparan sulfate derivatives may have different anticoagulant properties and interactions with proteins compared to this compound .
Comparison with Similar Compounds
- Heparan sulfate disaccharides
- Heparin-derived disaccharides with different sulfation patterns
- Chondroitin sulfate disaccharides
Heparin Disaccharide Iii-S stands out due to its specific sulfation pattern and its ability to interact with a wide range of biological molecules, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C12H16NO16S2-3 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H19NO16S2/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25)/p-3/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1 |
InChI Key |
GSYQGRODWXMUOO-GYBHJADLSA-K |
SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)










![6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1238810.png)


